1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDZYSYJAJJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methylphenyl 3 Prop 2 Yn 1 Yl Urea and Analogous N Aryl N Propargyl Urea Derivatives
Established Synthetic Pathways for Urea (B33335) Derivatives
Traditional methods for the synthesis of unsymmetrical ureas, including N-aryl-N'-propargyl ureas, have historically relied on the use of highly reactive carbonyl sources such as phosgene or the direct coupling of pre-formed isocyanates with amines. These pathways are well-documented and remain relevant in many synthetic applications.
Phosgene and Phosgene Equivalent-Based Strategies
The reaction of amines with phosgene (COCl2) represents one of the most traditional and versatile methods for the synthesis of urea derivatives. This approach typically proceeds through the in-situ formation of an isocyanate intermediate. For the synthesis of a compound like 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea, 3-methylaniline would first react with phosgene to generate 3-methylphenyl isocyanate. This highly reactive isocyanate is then immediately treated with propargylamine (B41283) to yield the desired unsymmetrical urea.
Due to the extreme toxicity of phosgene gas, safer alternatives have been developed. Triphosgene, a crystalline solid, is a common and safer substitute that generates phosgene in situ. mdpi.com The reaction of an aryl amine with one-third of an equivalent of triphosgene in the presence of a base can effectively produce the corresponding aryl isocyanate, which can then be reacted with a second amine to form the unsymmetrical urea. mdpi.com Other phosgene equivalents include 1,1'-carbonyldiimidazole (CDI) and phenyl chloroformate, which can also be used to facilitate the formation of the urea bond, often via a carbamate intermediate. mdpi.com
Direct Amine-Isocyanate Coupling Reactions
The most direct and widely utilized method for the preparation of unsymmetrical ureas is the reaction of an isocyanate with an amine. This reaction is typically efficient and proceeds under mild conditions. In the context of synthesizing this compound, this would involve the direct reaction of 3-methylphenyl isocyanate with propargylamine. This type of reaction is a foundational method for creating a diverse range of urea derivatives. nih.gov
The reaction is generally carried out in an inert solvent, and the high reactivity of the isocyanate group with the primary amine of propargylamine leads to the formation of the urea linkage. This method is often preferred due to its simplicity, high yields, and the commercial availability of a wide variety of isocyanates and amines.
Propargylamine-Incorporated Synthesis of Propargyl Urea Compounds
The incorporation of the propargyl group into the urea structure is readily achieved through the use of propargylamine as a key building block. As highlighted in the direct amine-isocyanate coupling method, propargylamine serves as the nucleophilic component that reacts with an aryl isocyanate to form the N-aryl-N'-propargyl urea.
Propargylic ureas are valuable synthetic intermediates because the terminal alkyne functionality can undergo a variety of subsequent transformations. These include cyclization reactions to form various heterocyclic compounds, such as imidazolinones. chemrevlett.com The synthesis of the propargyl urea is often the initial step in a one-pot or sequential reaction sequence leading to more complex molecular architectures. chemrevlett.com For instance, propargylic ureas can be generated in situ from the corresponding propargylamine and isocyanate and then subjected to cyclization conditions. chemrevlett.com
Catalytic Approaches in the Formation of N-Substituted Urea Linkages
In recent years, catalytic methods for the synthesis of ureas have gained significant attention as they offer more sustainable and efficient alternatives to traditional stoichiometric reagents. These approaches often utilize transition metals to facilitate the formation of the urea bond from various starting materials.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Oxovanadium)
Palladium-Catalyzed Synthesis:
Palladium catalysis has been effectively employed for the synthesis of unsymmetrically substituted ureas through amidation reactions. organic-chemistry.org This method allows for the coupling of aryl bromides or chlorides with ureas, providing a versatile route to N-aryl ureas. organic-chemistry.org For the synthesis of N-aryl-N'-propargyl ureas, this could involve the coupling of an aryl halide with a pre-formed propargyl urea. The use of specialized ligands, such as bippyphos, in conjunction with a palladium precursor like Pd2(dba)3, has been shown to be effective for this transformation. organic-chemistry.org N-arylureas themselves can also act as ligands in palladium-catalyzed reactions, highlighting the dual role these compounds can play in catalysis. acs.orgnih.gov
| Catalyst System | Reactants | Product | Yield | Reference |
| Pd2(dba)3 / bippyphos | Aryl bromide/chloride + Urea | N-Aryl urea | High | organic-chemistry.org |
| Pd catalyst | N-tosyl-o-bromoanilines + 1,3-dienes (with N-arylurea ligand) | 2-substituted indolines | - | acs.orgnih.gov |
Oxovanadium-Catalyzed Synthesis:
Oxovanadium(V) compounds have emerged as efficient catalysts for the synthesis of both symmetrical and unsymmetrical ureas from disilylamines and carbon dioxide under ambient pressure. nii.ac.jpnih.govnih.gov This sustainable approach utilizes CO2 as a C1 building block. The reaction of a disilylamine with carbon dioxide in the presence of an oxovanadium catalyst, such as NH4VO3, can produce symmetrical ureas. nii.ac.jpnih.govnih.govnii.ac.jp To synthesize unsymmetrical ureas, a disilylamine can be reacted with a secondary amine and CO2 in the presence of the catalyst. nii.ac.jp This methodology offers a broad substrate scope and avoids the use of dehydrating agents or bases. nii.ac.jpnih.govnih.govnii.ac.jp
| Catalyst | Reactants | Product Type | Key Features | Reference |
| NH4VO3 | Disilylamine + CO2 | Symmetrical Urea | Ambient pressure, no additives | nii.ac.jpnih.govnih.gov |
| NH4VO3 | Disilylamine + Secondary Amine + CO2 | Unsymmetrical Urea | Sustainable approach | nii.ac.jp |
Silver(I)-Catalyzed Cyclization Pathways
While silver(I) catalysts are not typically used for the direct formation of the urea linkage itself, they play a crucial role in the subsequent transformations of N-aryl-N'-propargyl ureas. The coordination of the silver(I) ion to the triple bond of the propargyl group activates it for nucleophilic attack. chemrevlett.com This is particularly relevant in the synthesis of heterocyclic compounds from propargylic ureas.
For example, the silver(I)-catalyzed 5-exo-dig cyclization of a propargylic urea, formed from a propargylamine and an isocyanate, can lead to the formation of highly substituted 2-imidazolones. chemrevlett.com Catalysts such as silver triflate (AgOTf) have been shown to be effective in promoting this type of cyclization. chemrevlett.com Therefore, in the context of N-aryl-N'-propargyl urea chemistry, silver(I) catalysis is a key method for the further elaboration of the urea product into more complex heterocyclic systems.
Gold-Catalyzed Enantioselective Methodologies
The field of asymmetric gold catalysis has rapidly expanded, offering powerful tools for constructing chiral molecules with high levels of enantioselectivity. nih.gov While specific gold-catalyzed enantioselective methods for the direct synthesis of acyclic N-aryl-N'-propargyl ureas are still an emerging area of research, the principles established from studies on analogous propargylic systems provide a framework for potential synthetic routes.
Homogeneous gold catalysts are particularly effective in activating carbon-carbon multiple bonds, such as those in alkynes, facilitating a range of transformations. scispace.com The development of chiral ligands, particularly those based on phosphines, has been instrumental in transferring stereochemical information during catalysis. mdpi.com For instance, gold-catalyzed asymmetric transformations have been successfully applied to propargylic esters, alcohols, and sulfonamides to create chiral centers with excellent enantiomeric excesses. mdpi.comnih.gov
A plausible strategy for the enantioselective synthesis of related chiral compounds involves the use of a gold(I) catalyst paired with a chiral bifunctional phosphine ligand. Such ligands can feature additional functional groups, like amide or amino moieties, that cooperate with the gold center to facilitate key steps such as deprotonation or to organize the transition state, thereby inducing asymmetry. nih.govnih.gov For example, cooperative catalysis has enabled the asymmetric one-step net addition of unactivated propargylic C-H bonds to aldehydes and the cycloisomerization of 1,6-enynes with high enantioselectivity. mdpi.comnih.gov
Although detailed research findings and data tables for the direct gold-catalyzed enantioselective synthesis of this compound are not yet prevalent in the literature, the established success in related systems, such as propargylic amides and esters, suggests a promising future for this approach. nih.govresearchgate.net Future research may focus on adapting existing chiral gold complexes to the synthesis of these specific urea derivatives.
Accelerated Synthetic Protocols (e.g., Microwave-Assisted Synthesis)
The demand for faster, more efficient, and environmentally benign chemical processes has led to the widespread adoption of accelerated synthetic protocols, with microwave-assisted organic synthesis (MAOS) being a prominent example. nih.gov Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netorganic-chemistry.org
The synthesis of N-aryl-N'-propargyl ureas typically involves the reaction of an aryl isocyanate with propargylamine or, alternatively, the reaction of an N-arylpropargylamine with an isocyanate source. Both steps can be significantly accelerated using microwave energy.
A key advantage of MAOS is in the preparation of precursors, such as N-propargyl anilines. Research has demonstrated that the N-propargylation of aniline derivatives can be completed in minutes under microwave irradiation, whereas the same reaction at room temperature or with conventional heating can take many hours or even days. mdpi.com This efficiency is highlighted in the data below, which compares different heating methods for the synthesis of N-propargyl aniline derivatives.
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Propargyl Aniline Derivatives mdpi.com
This interactive table summarizes the optimized conditions and outcomes for synthesizing N-propargyl aniline derivatives using various heating methods.
| Heating Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Room Temperature | Ambient | 96 h | 9–19 |
| Sonication | 40–80 | 4–15 h | 39–67 |
| Conventional Heating | 80–90 | 24–72 h | 15–49 |
| Microwave Irradiation | 160 | 30 min | 67–72 |
Furthermore, microwave assistance has been effectively applied to the synthesis of urea derivatives in one-pot procedures. A notable method involves the conversion of alkyl halides to azides, followed by a microwave-assisted Staudinger–aza-Wittig reaction with an amine in the presence of carbon dioxide. beilstein-journals.org This protocol avoids the handling of toxic isocyanates directly and produces N,N'-disubstituted ureas in excellent yields and high purity with short reaction times. beilstein-journals.orgresearchgate.net
Table 2: Microwave-Assisted One-Pot Synthesis of N,N'-Disubstituted Ureas beilstein-journals.org
This interactive table showcases the results of a one-pot, two-step microwave-assisted synthesis for a variety of urea derivatives, demonstrating the protocol's robustness and efficiency.
| R Group (from R-N₃) | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzyl | Benzylamine | 1,3-Dibenzylurea | 98 |
| Benzyl | Cyclohexylamine | 1-Benzyl-3-cyclohexylurea | 99 |
| Butyl | Benzylamine | 1-Benzyl-3-butylurea | 95 |
| Allyl | Benzylamine | 1-Allyl-3-benzylurea | 99 |
These accelerated protocols highlight the transformative impact of microwave technology on the synthesis of this compound and its analogs, offering a greener and more efficient alternative to traditional synthetic methods. nih.govnih.gov
Advanced Spectroscopic Characterization Methodologies for N Substituted Propargyl Urea Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise chemical structure of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional techniques, a complete map of the atomic connectivity can be established.
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic, urea (B33335), propargyl, and methyl protons.
The protons on the 3-methylphenyl ring typically appear in the aromatic region (δ 6.8–7.5 ppm). The substitution pattern gives rise to four distinct signals: a singlet-like signal for the proton at C2, and three signals exhibiting complex splitting patterns (doublet, triplet, doublet of doublets) for the protons at C4, C5, and C6. The methyl group attached to the phenyl ring is expected to produce a sharp singlet at approximately δ 2.3 ppm.
The two N-H protons of the urea linkage give rise to separate signals whose chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding. The N-H proton adjacent to the phenyl ring (Ar-NH) is typically observed further downfield (δ ~8.0-9.0 ppm) as a singlet, while the N-H proton adjacent to the propargyl group (-NH-CH₂) appears as a triplet (δ ~6.0-7.0 ppm) due to coupling with the neighboring methylene (B1212753) protons.
The propargyl group exhibits two characteristic signals. The methylene protons (-CH₂-) adjacent to the nitrogen appear as a doublet of doublets or a triplet around δ 4.0 ppm, coupled to both the N-H proton and the acetylenic proton. The terminal acetylenic proton (≡C-H) is expected as a triplet at approximately δ 2.2 ppm, showing a characteristic long-range coupling with the methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (C2) | ~7.3 | s |
| Ar-H (C4, C5, C6) | 6.8 - 7.2 | m |
| Ar-NH | 8.0 - 9.0 | s |
| CH₂-NH | 6.0 - 7.0 | t |
| -CH₂- | ~4.0 | dd |
| Ar-CH₃ | ~2.3 | s |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct carbon signals are anticipated.
The most downfield signal corresponds to the carbonyl carbon (C=O) of the urea group, typically found in the δ 155–160 ppm range. The aromatic carbons of the methylphenyl ring produce six signals between δ 115 and 140 ppm. The carbon attached to the nitrogen (C3) and the methyl-substituted carbon (C1) are quaternary and often show lower intensity.
The two carbons of the propargyl group's triple bond (C≡C) have characteristic chemical shifts. The terminal, proton-bearing carbon (≡C-H) appears around δ 72 ppm, while the internal carbon (-CH₂-C≡) is found further downfield at approximately δ 80 ppm. The methylene carbon (-CH₂-) is expected near δ 30 ppm, and the aromatic methyl carbon (Ar-CH₃) resonates at approximately δ 21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Urea) | 155 - 160 |
| Ar-C (Quaternary) | 138 - 140 |
| Ar-C (CH) | 115 - 130 |
| -C≡ | ~80 |
| ≡C-H | ~72 |
| -CH₂- | ~30 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a COSY spectrum would show a cross-peak between the CH₂-NH proton and the -CH₂- protons, and another between the -CH₂- protons and the terminal ≡C-H proton, confirming the propargyl fragment's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the Ar-CH₃ proton signal at δ ~2.3 ppm would correlate with the carbon signal at δ ~21 ppm).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Dynamics
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.
The IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibrations of the urea group typically appear as one or two bands in the 3200–3400 cm⁻¹ region. The position and shape of these bands are highly sensitive to hydrogen bonding; broader, lower-frequency bands suggest stronger intermolecular H-bonding. The terminal alkyne ≡C-H stretch gives a sharp, intense peak around 3300 cm⁻¹.
The C=O stretch of the urea group (Amide I band) is one of the most intense absorptions, appearing in the 1630–1680 cm⁻¹ range. The N-H bending vibration (Amide II band) is found near 1550–1620 cm⁻¹. The C≡C stretching vibration is expected in the 2100–2140 cm⁻¹ region; it is often weak in the IR spectrum but stronger in the Raman spectrum. Aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. Non-polar bonds, such as the C≡C and aromatic C=C bonds, often produce stronger signals in Raman spectra than in IR. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne and aromatic ring systems.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3400 |
| ≡C-H | Stretch | ~3300 |
| C≡C | Stretch | 2100 - 2140 |
| C=O | Stretch (Amide I) | 1630 - 1680 |
| N-H | Bend (Amide II) | 1550 - 1620 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of the compound. For this compound (C₁₁H₁₂N₂O), the calculated molecular weight is approximately 188.23 g/mol . In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ would be expected at m/z 189.
The fragmentation of the molecular ion provides valuable structural clues. A primary fragmentation pathway involves the cleavage of the C-N bonds of the urea linkage. Two major fragmentation routes are plausible:
Cleavage to form a 3-methylphenyl isocyanate radical cation (m/z 133) and a propargylamine (B41283) neutral fragment, or the corresponding propargyl isocyanate and a 3-methylaniline radical cation (m/z 107).
Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of smaller fragments. For example, cleavage of the propargyl group can lead to a fragment ion corresponding to the [M - C₃H₃]⁺ species.
Analysis of these fragment ions allows for the confirmation of the constituent parts of the molecule—the 3-methylphenyl group and the propargyl urea moiety.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Mapping
Single-crystal X-ray crystallography provides the definitive solid-state structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, the expected features can be inferred from related urea derivatives.
The urea functional group is known to be planar or nearly planar. In the solid state, urea molecules are potent hydrogen bond donors (two N-H groups) and acceptors (the carbonyl oxygen). This leads to the formation of robust and predictable hydrogen-bonding networks. A common motif is the formation of one-dimensional hydrogen-bonded chains or tapes, where molecules link head-to-tail via N-H···O=C interactions. These chains can then pack into layers or more complex three-dimensional architectures, often stabilized by weaker C-H···O or C-H···π interactions involving the aromatic ring and the acetylenic proton.
An X-ray crystallographic study would precisely map these intermolecular interactions, revealing the packing arrangement and confirming the molecular conformation in the solid state. It would also provide data on the dihedral angle between the plane of the phenyl ring and the plane of the urea group, which is a key conformational parameter.
Computational and Theoretical Investigations of N Substituted Urea Architectures
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osjournal.orgmdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. osjournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. mdpi.comresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com In substituted diarylureas, the distribution and energies of these orbitals can be mapped to understand electronic charge distribution and molecular reactivity. tandfonline.com For example, in a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives, the compound with the largest energy gap (5.31 eV) was found to be the most stable and least reactive. researchgate.net The analysis of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in nucleophilic and electrophilic attacks. kenkyugroup.orgresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity |
|---|---|---|---|---|
| Compound 5c (dicyclohexylurea derivative) | - | - | 5.31 | Least Reactive |
| Compound 5f (dicyclohexylurea derivative) | - | - | 4.57 | Most Reactive |
| 3-ax. conformation (diheterophosphinane-2-sulfide derivative) | - | - | 4.0805 | Facilitates Charge Transfer |
A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.czwikipedia.org By mapping the PES, researchers can identify stable conformations (energy minima), transition states (saddle points), and the energy barriers between them. libretexts.orglibretexts.org This is crucial for understanding the flexibility of the urea backbone and the rotational barriers of the substituent groups.
For N-substituted ureas, conformational analysis is particularly important as the relative orientation of the substituent groups can significantly influence the molecule's properties and its ability to form intermolecular interactions. nih.gov Studies on N,N'-diphenylureas have shown that they generally adopt a trans,trans conformation in both solution and the solid state. However, the introduction of N-methyl groups can induce a shift to a cis,cis conformation. nih.gov Computational methods can probe the potential energy barriers for reorientational motions, such as the 180° jumps about the C=O bonds that have been observed experimentally in crystalline urea. tandfonline.com
Quantum Chemical Calculations for Energetic Contributions and Interaction Strengths
Quantum chemical calculations are employed to dissect the total interaction energy within a molecule or between molecules into various components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. acs.org This allows for a detailed understanding of the nature of chemical bonds and non-covalent interactions. researchgate.net
Energy decomposition analysis (EDA) can reveal the character of specific bonds. For instance, in phenylurea herbicides, the electrostatic interaction was found to be the major contributor to the total bond energy between the dimethylurea fragment and the benzene (B151609) ring. shd-pub.org.rs Quantum chemical methods are also used to calculate the strength of hydrogen bonds and other non-covalent interactions, which are vital for the supramolecular assembly of urea derivatives. researchgate.net For example, calculations on linear chains of urea have been used to quantify the cooperative effects in hydrogen-bonded supramolecular polymers. researchgate.net
Molecular Dynamics Simulations for Conformational Preferences and Dynamics
Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the environment. pnas.orgnih.gov By simulating the motion of atoms over time, MD can explore the conformational landscape of flexible molecules like 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea and identify preferred conformations in different environments, such as in solution or in the crystalline state. tandfonline.comnih.gov
MD simulations have been extensively used to study urea in aqueous solutions, revealing its effect on water structure and dynamics. pnas.orgnih.gov These simulations show that urea can alter water structure, reduce water self-diffusion, and interact directly with polar residues and peptide backbones. pnas.org In the context of solid-state dynamics, MD can be used to investigate reorientational motions and the potential energy barriers associated with them, complementing experimental findings. tandfonline.com For instance, simulations have been used to probe the energetic and structural properties of urea clusters as a function of the rotation of a reference urea molecule. tandfonline.com
Characterization and Quantification of Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds, play a paramount role in dictating the structure and function of urea-containing systems. mdpi.comnih.gov The urea moiety, with its two N-H donor groups and one C=O acceptor group, is an excellent building block for creating predictable hydrogen-bonded assemblies. psu.edumdpi.com
Computational methods are essential for characterizing and quantifying these interactions. Techniques such as Natural Bond Orbital (NBO) analysis can provide information on charge transfer and hyperconjugative interactions associated with hydrogen bonding. Molecular Electrostatic Potential (MEP) maps are used to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, predicting the sites for electrophilic and nucleophilic attack and hydrogen bonding. tandfonline.comresearchgate.net In urea, the oxygen atom typically shows the most negative electrostatic potential, making it a strong hydrogen bond acceptor. researchgate.net
The self-assembly of N,N'-disubstituted ureas in the solid state is often dominated by the formation of a one-dimensional, bifurcated N-H···O hydrogen-bonded chain, commonly referred to as the urea tape or α-network. psu.eduacs.org In this motif, each urea molecule's two N-H groups donate to the carbonyl oxygen of a neighboring molecule. researchgate.net
However, the presence of other functional groups can lead to alternative hydrogen bonding networks. acs.org For instance, in N,N'-bis(3-pyridyl)urea, the common N-H···O urea tape is absent. Instead, the crystal packing is directed by N-H···N(pyridyl) hydrogen bonds. acs.orgacs.org This is attributed to the weakening of the urea C=O acceptor by intramolecular C-H···O interactions, which makes the pyridyl nitrogen a more favorable hydrogen bond acceptor. acs.orgacs.org The strength of these hydrogen bonds can be quantified computationally, with typical N-H···O interaction energies being in the range of 5-30 kJ/mol. mdpi.com
| Motif | Description | Typical System | Reference |
|---|---|---|---|
| N-H···O (Urea Tape) | One-dimensional chain of bifurcated hydrogen bonds. | Symmetrically disubstituted diaryl ureas | psu.eduacs.org |
| N-H···N(pyridyl) | Hydrogen bond between urea N-H and a pyridine (B92270) nitrogen. | N,N'-bis(3-pyridyl)urea | acs.orgacs.org |
| N-H···O(water) | Urea N-H donating to a water molecule. | Hydrated urea crystals | acs.org |
| N-H···O(acid) | Urea N-H donating to a carboxylic acid oxygen. | Cocrystals of ureas with carboxylic acids | acs.org |
Aromatic Interactions (e.g., π-Stacking, CH-π Interactions)
Computational studies on N-substituted urea architectures, such as this compound, provide significant insights into the non-covalent interactions that govern their molecular recognition and supramolecular assembly. The presence of the 3-methylphenyl group in this specific urea derivative introduces the potential for various aromatic interactions, including π-stacking and CH-π interactions, which are crucial for its conformational stability and potential interactions with biological targets.
π-Stacking Interactions:
The aromatic ring of the 3-methylphenyl group can participate in π-stacking interactions with other aromatic systems. These interactions can be broadly categorized into face-to-face and edge-to-face (T-shaped) arrangements. Theoretical calculations on similar phenyl urea derivatives have shown that these interactions contribute significantly to the stabilization of molecular aggregates. The interaction energy is dependent on the relative orientation and distance between the aromatic rings.
In the context of this compound, intermolecular π-stacking can occur between the phenyl rings of two separate molecules. The presence of the methyl group at the meta position can influence the preferred stacking geometry due to steric and electronic effects. Computational models, often employing density functional theory (DFT), can predict the most energetically favorable stacking conformations.
CH-π Interactions:
CH-π interactions are another important class of non-covalent bonds where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an aromatic ring. In this compound, several possibilities for CH-π interactions exist:
Intermolecular CH-π interactions: The C-H bonds of the methyl group on the phenyl ring, as well as the methylene (B1212753) C-H bonds of the propargyl group, can interact with the aromatic ring of an adjacent molecule.
Quantum chemical calculations can quantify the strength of these interactions, which are typically in the range of 1-3 kcal/mol. These seemingly weak interactions play a cumulative and significant role in determining the crystal packing and the binding affinity of the molecule to receptor sites.
Table 1: Calculated Interaction Energies for Model Aromatic Interactions in Substituted Ureas
| Interaction Type | Model System | Interaction Energy (kcal/mol) |
| Parallel-displaced π-stacking | Benzene-Benzene | -2.4 |
| T-shaped π-stacking | Benzene-Benzene | -2.5 |
| CH-π | Methane-Benzene | -1.4 |
| NH-π | Ammonia-Benzene | -2.1 |
Note: The data in this table are representative values from computational studies on model systems and are intended to provide an order of magnitude for the strength of these interactions.
Theoretical Mechanistic Insights into Reaction Pathways and Catalytic Cycles
Reaction Pathways:
The reactivity of this compound is dictated by the functional groups present: the urea moiety, the aromatic ring, and the terminal alkyne.
Reactions at the Urea Moiety: The urea functional group can undergo various transformations. For instance, hydrolysis, though generally slow for ureas, can be catalyzed by acids or bases. Theoretical studies on urea hydrolysis have elucidated the stepwise mechanisms involving protonation of the carbonyl oxygen followed by nucleophilic attack of water.
Reactions involving the Propargyl Group: The terminal alkyne is a versatile functional group for various organic transformations. Theoretical studies can model the reaction coordinates and transition states for reactions such as:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. DFT calculations can elucidate the mechanism of the catalytic cycle involving copper(I) acetylide formation.
Sonogashira Coupling: The palladium-catalyzed coupling of the terminal alkyne with aryl or vinyl halides. Computational studies can provide insights into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Catalytic Cycles:
N-substituted ureas can also act as organocatalysts, primarily through hydrogen bonding interactions. The two N-H protons of the urea moiety in this compound can act as hydrogen bond donors, activating electrophiles.
Computational studies on urea-catalyzed reactions, such as Michael additions or Diels-Alder reactions, have shown that the urea catalyst forms a complex with the electrophile, lowering the energy of the transition state. The binding mode and the extent of activation can be predicted using molecular modeling techniques.
Table 2: Key Computational Parameters in Mechanistic Studies of Urea Derivatives
| Parameter | Description | Typical Computational Method |
| Transition State Geometry | The highest energy point along the reaction coordinate. | DFT (e.g., B3LYP, M06-2X) |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | DFT with solvent corrections |
| Reaction Energy (ΔG_rxn) | The free energy difference between the products and the reactants. | DFT with solvent corrections |
| Bond Dissociation Energy | The energy required to break a specific bond homolytically. | High-level ab initio methods |
Note: The selection of the computational method depends on the specific reaction and the desired accuracy.
Structure Property Relationships in N Aryl N Propargyl Urea Systems
Influence of Aryl and Propargyl Substituents on Molecular Conformation and Geometry
N,N'-disubstituted ureas can exist in several conformations, primarily defined by the orientation of the substituents relative to the carbonyl group. These are typically referred to as trans-trans, cis-trans, trans-cis, and cis-cis. For N-aryl-N'-alkyl ureas, the trans-trans and cis-trans conformations are generally the most stable. nih.govncl.ac.uk In the case of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea, the trans conformation of the N-H bonds relative to each other is generally favored.
Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. While not as prevalent as in ortho-substituted aryl ureas, the potential for weak interactions cannot be entirely discounted. The crystal packing of such molecules is often dominated by intermolecular N-H···O hydrogen bonds, leading to the formation of characteristic supramolecular structures.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are estimated values based on computational studies of analogous urea (B33335) derivatives.)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.25 Å |
| C-N (Aryl) Bond Length | ~1.38 Å |
| C-N (Propargyl) Bond Length | ~1.36 Å |
| Dihedral Angle (Aryl Ring - Urea Plane) | 20-40° |
Correlation of Structural Variations with Spectroscopic Signatures
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
In 1H NMR spectroscopy , the protons of the N-H groups are expected to appear as distinct signals, with their chemical shifts influenced by hydrogen bonding and the electronic nature of the adjacent substituents. The aryl protons of the 3-methylphenyl group will exhibit a complex splitting pattern in the aromatic region of the spectrum. The methyl group protons will appear as a singlet in the aliphatic region. The protons of the propargyl group will also show characteristic signals: the methylene (B1212753) (-CH2-) protons adjacent to the nitrogen will likely be a doublet, coupled to the acetylenic proton, which in turn will appear as a triplet.
In 13C NMR spectroscopy , the carbonyl carbon of the urea moiety is expected to resonate at a characteristic downfield chemical shift. The carbons of the 3-methylphenyl ring will show distinct signals, with the carbon bearing the methyl group and the carbon attached to the urea nitrogen having unique chemical shifts. The propargyl group will be identified by the signals for the methylene carbon and the two sp-hybridized carbons of the alkyne.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H stretching of the urea, the C=O stretching of the carbonyl group, and the C≡C stretching of the terminal alkyne. The positions of these bands can be influenced by hydrogen bonding. For instance, intermolecular hydrogen bonding typically leads to a broadening and a shift to lower frequency of the N-H and C=O stretching bands.
Table 2: Anticipated Spectroscopic Data for this compound (Note: These are representative chemical shifts and vibrational frequencies based on analogous compounds.)
| Spectroscopy | Functional Group | Predicted Chemical Shift / Frequency |
| 1H NMR | Ar-H | 7.0-7.5 ppm |
| N-H (Aryl) | 8.0-9.0 ppm | |
| N-H (Propargyl) | 6.0-7.0 ppm | |
| -CH2- (Propargyl) | ~4.0 ppm | |
| -CH3 (Aryl) | ~2.3 ppm | |
| ≡C-H (Propargyl) | ~2.2 ppm | |
| 13C NMR | C=O | 155-160 ppm |
| Ar-C | 110-140 ppm | |
| -CH2- (Propargyl) | ~30 ppm | |
| -CH3 (Aryl) | ~21 ppm | |
| ≡C-H (Propargyl) | ~70 ppm | |
| -C≡ (Propargyl) | ~80 ppm | |
| IR | N-H Stretch | 3200-3400 cm-1 |
| C-H (Aryl) Stretch | 3000-3100 cm-1 | |
| C-H (Alkyne) Stretch | ~3300 cm-1 | |
| C≡C Stretch | 2100-2200 cm-1 | |
| C=O Stretch | 1630-1680 cm-1 |
Effects of Substituent Electronic and Steric Properties on Molecular Reactivity and Stability
The electronic and steric properties of the 3-methylphenyl and propargyl substituents significantly impact the reactivity and stability of this compound.
The 3-methylphenyl group influences the electronic properties of the adjacent nitrogen atom. The methyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density on the aryl ring and the attached nitrogen atom. This can affect the acidity of the N-H proton and the nucleophilicity of the nitrogen.
The propargyl group is the primary site of reactivity in this molecule. The terminal alkyne is susceptible to a variety of chemical transformations. A key reaction of N-aryl-N'-propargyl ureas is intramolecular cyclization. chemrevlett.com Depending on the reaction conditions and catalysts used, these compounds can undergo cyclization to form various heterocyclic systems, such as imidazolones or oxazolidines. chemrevlett.com The electronic nature of the aryl substituent can influence the rate and regioselectivity of these cyclization reactions. An electron-donating group on the aryl ring, such as the methyl group in the 3-position, can enhance the nucleophilicity of the urea nitrogens, potentially facilitating N-cyclization pathways. chemrevlett.com
The thermal stability of N-aryl-N'-propargyl ureas is generally good, but they can undergo decomposition at elevated temperatures. The presence of the reactive propargyl group might lower the decomposition temperature compared to analogous ureas without this functionality. The stability can also be influenced by the steric bulk of the substituents, which can affect crystal packing and intermolecular forces.
Table 3: Reactivity Profile of this compound (Note: This table outlines potential reactions based on the known chemistry of N-aryl-N'-propargyl ureas.)
| Reaction Type | Reagents/Conditions | Potential Product(s) | Influence of Substituents |
| Intramolecular N-Cyclization | Base or transition metal catalyst (e.g., Ag(I), Au(I)) | Substituted imidazol-2-ones | The electron-donating methyl group may favor this pathway. |
| Intramolecular O-Cyclization | Transition metal catalyst (e.g., Au(I)) | Substituted oxazolidin-2-imines | Can compete with N-cyclization depending on the catalyst and conditions. |
| Alkyne-Azide Cycloaddition (Click Chemistry) | Organic azide (B81097), Cu(I) catalyst | Triazole-substituted urea | A versatile reaction for further functionalization. |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted phenyl isocyanate with a propargylamine derivative. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis of intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions from the reactive alkyne group .
- Catalysts : Triethylamine or DMAP may enhance coupling efficiency .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry and purity. The alkyne proton appears as a singlet near δ 2.5–3.0 ppm .
- IR : Stretching frequencies for urea (N–H: ~3300 cm, C=O: ~1650 cm) and alkyne (C≡C: ~2100 cm) validate functional groups .
- XRD : SHELXL (via SHELX suite) refines crystal structures, focusing on hydrogen-bonding patterns (e.g., urea N–H···O interactions) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition above 150°C (DSC/TGA data from analogs suggests sensitivity to prolonged heat) .
- Light sensitivity : Store in amber vials; UV-Vis spectra of similar ureas show degradation under UV light .
- Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this urea derivative?
- Modular substitutions : Replace the 3-methylphenyl group with electron-withdrawing (e.g., Cl, CF) or donating (e.g., OCH) groups to assess effects on target binding .
- Alkyne functionalization : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) introduces bioorthogonal tags for imaging or affinity assays .
- Biological assays : Screen against kinase panels or microbial targets, using IC values to correlate substituents with potency .
Q. What computational methods are suitable for predicting target interactions and binding modes?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the urea’s hydrogen-bonding capacity .
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes, focusing on alkyne-induced conformational changes .
- QSAR models : Train regression models on analog datasets (e.g., PubChem BioAssay data) to predict logP, solubility, and toxicity .
Q. How can contradictions in biological activity data be resolved?
- Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Metabolic stability : Test liver microsome stability; conflicting in vitro/in vivo data may arise from rapid hepatic clearance .
- Crystallographic analysis : Resolve ambiguous binding modes via co-crystallization (using SHELX for refinement) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
